But-3-ene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-ene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNAQVOJRWEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291514-02-8 | |
| Record name | but-3-ene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for But 3 Ene 1 Sulfonamide
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the sulfonamide functionality in a single or a few straightforward steps from readily available precursors. These methods often involve the formation of the sulfur-nitrogen bond as a key step.
Reactions of Activated Sulfonyl Electrophiles with Ammonia (B1221849) or Amine Surrogates
The most traditional and widely employed method for the synthesis of primary sulfonamides is the reaction of an activated sulfonyl electrophile, typically a sulfonyl chloride, with ammonia or a suitable ammonia surrogate. rsc.orgnih.gov This classical approach is applicable to the synthesis of But-3-ene-1-sulfonamide, contingent on the availability of the corresponding sulfonyl chloride precursor.
The synthesis commences with the preparation of but-3-ene-1-sulfonyl chloride. This precursor can be synthesized through various established methods for sulfonyl chloride formation. The subsequent reaction of but-3-ene-1-sulfonyl chloride with ammonia provides the target this compound. The use of ammonia surrogates, followed by a deprotection step, can also be employed. nih.gov
Table 1: Reaction of But-3-ene-1-sulfonyl chloride with Ammonia
| Reactant 1 | Reactant 2 | Product | Key Features |
| But-3-ene-1-sulfonyl chloride | Ammonia (NH₃) | This compound | Classical, straightforward method. |
| But-3-ene-1-sulfonyl chloride | Ammonia Surrogate | Protected Sulfonamide | Requires subsequent deprotection. |
Metal-Free Sulfonamide Synthesis
Recent advancements in organic synthesis have led to the development of metal-free approaches for the formation of sulfonamides. One such strategy involves the direct synthesis of arylsulfonamides from electron-rich aromatic compounds using an in-situ generated N-sulfonylamine as the active electrophile. While this method has been demonstrated for arylsulfonamides, its adaptation to the synthesis of alkylsulfonamides like this compound would require further investigation. The principle of using a highly reactive sulfonating agent under metal-free conditions could potentially be applied to a suitable butene-derived precursor.
Electrochemical Synthesis of Sulfonamides
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. An environmentally benign approach involves the oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. openochem.org For the synthesis of this compound, this would entail the electrochemical reaction between but-3-ene-1-thiol and ammonia. This method is characterized by its mild reaction conditions and broad functional group compatibility. openochem.org
Table 2: Electrochemical Synthesis of this compound
| Precursor 1 | Precursor 2 | Method | Key Advantages |
| But-3-ene-1-thiol | Ammonia | Electrochemical Oxidative Coupling | Environmentally friendly, no sacrificial reagents, mild conditions. |
Indirect Synthesis Pathways and Precursors
Indirect synthesis pathways involve the formation of a precursor molecule that is subsequently converted to the target sulfonamide. These multi-step strategies can be advantageous when direct routes are not feasible or when specific stereochemistry is desired.
Synthesis from Alkynyl Sulfinamides
An indirect route to this compound can be envisioned starting from an alkynyl analog. This pathway would involve the synthesis of but-3-yne-1-sulfonamide, followed by a partial reduction of the alkyne to an alkene. The synthesis of alkynyl sulfonamides has been explored, and they serve as versatile intermediates. researchgate.net
The crucial step in this strategy is the stereoselective partial reduction of the carbon-carbon triple bond. This can be achieved using various catalytic systems. For instance, catalytic hydrogenation using Lindlar's catalyst typically yields the corresponding cis-alkene. masterorganicchemistry.comlibretexts.org Alternatively, reduction with sodium in liquid ammonia (a dissolving metal reduction) generally produces the trans-alkene. libretexts.orgmasterorganicchemistry.com For a terminal alkyne like but-3-yne-1-sulfonamide, these methods would lead to the formation of this compound.
Table 3: Two-Step Synthesis from an Alkynyl Precursor
| Step | Starting Material | Reagents/Catalyst | Product |
| 1 | But-3-yn-1-ol or related precursor | Sulfonamide synthesis reagents | But-3-yne-1-sulfonamide |
| 2 | But-3-yne-1-sulfonamide | H₂, Lindlar's Catalyst or Na/NH₃ | This compound |
Utilization of Sulfonyl Chlorides and Sulfonyl Hydrazides
As mentioned in the direct synthesis approach, but-3-ene-1-sulfonyl chloride is a key intermediate for the synthesis of this compound. The preparation of this sulfonyl chloride can be achieved through various methods, including the oxidative chlorination of sulfur-containing compounds like S-alkyl isothiuronium (B1672626) salts, thiols, or disulfides. google.com
Furthermore, sulfonyl hydrazides can serve as precursors to sulfonyl chlorides. A simple and rapid method for the synthesis of sulfonyl chlorides from sulfonyl hydrazides involves reaction with N-chlorosuccinimide (NCS). The resulting sulfonyl chloride can then be reacted in-situ with an amine to afford the desired sulfonamide. This two-step, one-pot procedure offers a convenient route to sulfonamides from stable sulfonyl hydrazide precursors.
Table 4: Synthesis via Sulfonyl Hydrazide Precursor
| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| But-3-ene-1-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | But-3-ene-1-sulfonyl chloride | Ammonia (NH₃) | This compound |
Sulfinic Acid and Salt Derivatives as Precursors
The use of sulfinic acids and their corresponding salts (sulfinates) represents a versatile and widely applied strategy for the synthesis of sulfonamides. This approach avoids the often harsh conditions required for the preparation of sulfonyl chlorides. nih.gov Primary sulfonamides can be prepared from sulfinate salts by reacting them with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH). nih.gov However, the potential explosive risk of these reagents is a notable limitation. nih.gov
An alternative two-step sequence involves the halogenation of sulfinate salts, followed by the addition of an ammonia source to furnish the desired sulfonamide. nih.govresearchgate.net This method provides a reliable route to the sulfonamide functional group. The sulfinate precursors themselves can be generated from various starting materials, including the reductive deamination of existing sulfonamides or through the oxidation of heterocyclic thioethers and sulfones. organic-chemistry.org
A general and convenient method for preparing sulfinic acid salts from alkyl and aryl halides has been developed, which avoids the use of strong oxidizing agents or organometallic reagents like Grignard or organolithium compounds. researchgate.net This methodology is noted for its tolerance of a wide range of functional groups and heterocycles. researchgate.net
Table 1: Overview of Sulfinate-Based Routes to Sulfonamides
| Method | Description | Key Reagents | Advantages | Citations |
|---|---|---|---|---|
| Direct Amination | Single-step conversion of sulfinate salts to primary sulfonamides. | Hydroxylamine-O-sulfonic acid (HOSA), MSH | Direct conversion. | nih.gov |
| Halogenation-Amination | A two-step process involving the formation of an intermediate sulfonyl halide. | Halogen source (e.g., NCS), Ammonia source | Avoids direct synthesis of sulfonyl chlorides from harsh conditions. | nih.govresearchgate.net |
| From Halides via SMOPS | Synthesis of sulfinates from halides using a specialized reagent. | Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) | High functional group tolerance; avoids harsh reagents. | researchgate.net |
Sulfur Dioxide Fixation Protocols
The direct incorporation of sulfur dioxide (SO₂) or its surrogates into organic molecules is an effective and increasingly popular strategy for synthesizing sulfonyl-containing compounds, including sulfonamides. thieme-connect.com This approach is highly atom-economical and compatible with various functional groups. thieme-connect.com Stable, solid SO₂ surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) are often used to circumvent the challenges of handling gaseous SO₂. thieme-connect.comacs.org
A particularly relevant method for the synthesis of β,γ-unsaturated sulfonamides like this compound is the ene reaction. One such protocol involves a one-pot, three-component reaction between an unfunctionalized alkene, sulfur dioxide, and an amine, promoted by a Lewis acid like boron trichloride (B1173362) (BCl₃). researchgate.netucl.ac.uk In this reaction, the alkene first reacts with SO₂ to form a sulfinic acid intermediate, which is then converted in situ to the corresponding sulfonamide. researchgate.netucl.ac.uk
More recent developments include photoredox-catalyzed, visible-light-mediated three-component reactions. For instance, β-ketosulfonamides can be synthesized from silyl (B83357) enol ethers, N-aminopyridinium salts (as a nitrogen radical source), and DABSO. chemrxiv.org This method proceeds through the photochemical generation of sulfamoyl radicals, which are then trapped by the silyl enol ether. chemrxiv.org Such multi-component strategies represent a powerful tool for constructing complex sulfonamides from simple precursors. thieme-connect.com
Stereoselective and Enantioselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of sulfonamide derivatives is crucial for pharmaceutical applications, as different stereoisomers can exhibit varied biological activities. Several modern catalytic methods have been developed for the enantioselective synthesis and modification of sulfonamides.
One prominent strategy involves carbene organic catalysis. A highly enantioselective modification of existing sulfonamides has been achieved using N-heterocyclic carbene (NHC) catalysts. ntu.edu.sgrsc.org This method allows for the reaction of sulfonamides with phthalaldehydic acid derivatives to proceed under mild conditions with broad substrate scope and excellent yields, producing chiral phthalidyl sulfonamides. ntu.edu.sgrsc.org The reaction demonstrates high chemoselectivity, capable of modifying one sulfonamide group in the presence of multiple amine or sulfonamide moieties. ntu.edu.sg
Another approach to creating enantioenriched sulfonamide derivatives is through chiral sulfinimine-mediated rearrangements. A ntu.edu.sgntu.edu.sg-sigmatropic sulfonium (B1226848) rearrangement has been utilized to access enantioenriched β-ketoamides. nih.gov This transformation involves the addition of chiral sulfinimines to keteniminium ions, proceeding with high chirality transfer and functional group tolerance. nih.gov While not directly applied to this compound, these methodologies represent the state-of-the-art for introducing chirality into sulfonamide-containing molecules and could be adapted for derivatives of the target compound.
Table 2: Stereoselective Synthesis Strategies
| Strategy | Catalyst/Reagent | Type of Product | Key Features | Citations |
|---|---|---|---|---|
| Carbene Catalysis | N-Heterocyclic Carbene (NHC) | Phthalidyl sulfonamides | Mild conditions, broad scope, high enantioselectivity. | ntu.edu.sgrsc.org |
| Sulfonium Rearrangement | Chiral sulfinimines | β-Ketoamides | High chirality transfer, excellent chemoselectivity. | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by promoting sustainability. mdpi.com In sulfonamide synthesis, this often involves replacing hazardous solvents, minimizing waste, and using more energy-efficient methods.
A significant advancement is the development of synthetic protocols in environmentally benign solvents like water, ethanol, or glycerol. researchgate.netresearchgate.net For example, a facile synthesis of sulfonamides has been described that proceeds in water under dynamic pH control, using equimolar amounts of reactants and omitting organic bases. rsc.org The product can often be isolated by simple filtration, eliminating the need for solvent-intensive workup and purification procedures. researchgate.netrsc.org
Another green strategy involves the use of efficient and safer oxidants. Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been employed as an effective oxidant to convert thiols into sulfonyl chlorides in situ, which then react with amines to form sulfonamides. researchgate.netresearchgate.net This process can be performed in sustainable solvents and features a simple, filtration-only workup, highlighting its practicality as a green method. researchgate.netresearchgate.net Furthermore, mechanochemical methods, which involve grinding solid reactants together, can enable solvent-free reactions, reduce reaction times, and lead to high yields without the need for column chromatography. thieme-connect.commdpi.com
Scalability and Industrial Relevance of Synthetic Routes
For a synthetic method to be industrially viable, it must be scalable, cost-effective, and robust. Many modern sulfonamide synthesis protocols are developed with scalability in mind. For instance, methods utilizing sulfinate salts have been successfully demonstrated on milligram to decagram scales. researchgate.net Similarly, multi-component reactions involving SO₂ surrogates have been prepared on a gram scale, validating their practicability. thieme-connect.com
One-pot procedures are particularly attractive for industrial applications as they reduce the need for intermediate purification steps, saving time, materials, and cost. The one-pot halosulfonylation of strained hydrocarbons is an example of a practical and scalable process. researchgate.net
Furthermore, the transition from batch processing to continuous flow synthesis is a key trend in the pharmaceutical and chemical industries. Flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for higher throughput. google.com The development of flow processes for the production of sulfonylurea compounds, which contain a sulfonamide moiety, demonstrates the industrial relevance and applicability of modern synthetic techniques to this class of compounds. google.com The ability to perform reactions that are rapid and high-yielding without the isolation of intermediates is a significant advantage for large-scale production. google.com
Mechanistic Investigations of Reactions Involving But 3 Ene 1 Sulfonamide
Reaction Mechanisms of Alkynyl Sulfonamides
Alkynyl sulfonamides are versatile building blocks in organic synthesis. Their reactivity is characterized by the interplay between the electron-withdrawing sulfonamide group and the carbon-carbon triple bond. Mechanistic studies have revealed several key pathways through which these compounds react, including 1,4-conjugate addition, the formation of vinylidene carbenoid intermediates, and the influence of intramolecular coordination.
1,4-Conjugate Addition Pathways
The reaction of alkynyl sulfonamides with nucleophiles can proceed via a 1,4-conjugate addition, also known as a Michael addition. makingmolecules.commasterorganicchemistry.com In this process, the nucleophile adds to the β-carbon of the alkyne, which is rendered electrophilic by the electron-withdrawing nature of the conjugated sulfonamide group. makingmolecules.comacs.org This initial addition leads to the formation of an intermediate that can then be protonated or undergo further reaction.
The mechanism for the 1,4-addition of a nucleophile to an activated alkyne involves the attack of the nucleophile on the terminal carbon of the triple bond, with the π-electrons moving towards the sulfonamide group to accommodate the new bond. masterorganicchemistry.comlibretexts.org This results in the formation of a resonance-stabilized intermediate. Subsequent protonation of this intermediate yields the final addition product. The regioselectivity of this addition is controlled by the electronic properties of the alkynyl sulfonamide system.
Table 1: Key Steps in 1,4-Conjugate Addition
| Step | Description |
| 1. Nucleophilic Attack | A nucleophile attacks the β-carbon of the alkyne. |
| 2. Formation of Intermediate | A resonance-stabilized anionic intermediate is formed. |
| 3. Protonation | The intermediate is protonated to yield the final product. |
Vinylidene Carbenoid Intermediates in Enediyne Synthesis
Research into the synthesis of Z-enediynes from alkynyl sulfonamides has uncovered the involvement of unusual non-classical carbenoid intermediates. ucl.ac.ukrsc.org When alkynyl sulfonamides are treated with lithiated acetylene (B1199291) derivatives, the reaction can proceed through a pathway that generates a vinylidene carbenoid. ucl.ac.uk This intermediate is responsible for the formation of the Z-enediyne and other observed products. ucl.ac.uk
The proposed mechanism suggests that the reaction is initiated by a 1,4-conjugate addition of the lithium acetylide to the alkynyl sulfonamide. rsc.org This is followed by a second nucleophilic attack of another acetylide molecule, leading to a species that rearranges to form the enediyne framework with the loss of an aminosulfinate. rsc.org Computational modeling has been instrumental in elucidating this complex mechanistic pathway, which differs significantly from other known reactions of alkynyl sulfonamides. ucl.ac.uk
Intramolecular Coordination Effects
Intramolecular coordination plays a significant role in stabilizing key intermediates in reactions of alkynyl sulfonamides. rsc.org In the synthesis of enediynes, for instance, after the initial 1,4-conjugate addition of a lithium acetylide, the resulting alkenyl lithium species is stabilized by intramolecular coordination with an oxygen atom of the sulfonamide group. rsc.org
This coordination not only stabilizes the vinyllithium (B1195746) intermediate but also activates the sulfonamide group for a subsequent nucleophilic attack. rsc.org This activation is crucial for the progression of the reaction cascade that ultimately leads to the enediyne product. The presence of such intramolecular coordination effects can significantly influence the reactivity and selectivity of reactions involving sulfonamides.
Radical Chemistry and Sulfonyl Radical Precursors
Sulfonamides can serve as precursors for the generation of sulfonyl radicals, which are valuable intermediates in organic synthesis. acs.orgacs.org The radical chemistry of sulfonamides has been explored through various methods, including the use of visible light to induce rearrangements and the application of energy transfer catalysis.
Visible-Light-Induced Smiles–Truce Rearrangements
The Smiles–Truce rearrangement is an intramolecular aryl migration reaction that can be initiated by the generation of a radical species. manchester.ac.ukmanchester.ac.uk In the context of sulfonamides, visible-light-induced methods have been developed to generate sulfonyl radicals, which can then trigger this rearrangement. acs.orgacs.org This approach allows for the conversion of sulfonamide starting materials into more complex and valuable organic products. manchester.ac.uk
One strategy involves the activation of a sulfonamide by reaction with an aldehyde to form an imine. acs.org This imine can then be used as a sulfonyl radical precursor in a photocatalytic cycle. acs.org The generated sulfonyl radical can react with an alkene, leading to a radical Truce–Smiles rearrangement and the formation of difunctionalized alkenes. acs.org This method is advantageous as it often proceeds under mild conditions and avoids the use of harsh reagents. acs.org
Energy Transfer Catalysis in Sulfonyl Radical Generation
Energy transfer (EnT) catalysis is another powerful tool for the generation of sulfonyl radicals from sulfonamide precursors. acs.org This approach utilizes a photocatalyst that, upon excitation by visible light, can transfer its energy to the sulfonamide derivative, leading to the homolytic cleavage of a bond and the formation of a sulfonyl radical. acs.orgnih.gov
Mechanistic studies suggest that an organo-photocatalyst can be used at low catalyst loading to enable EnT catalysis. acs.org This process has been shown to be effective for the functionalization of both electron-deficient and electron-neutral alkenes with a broad tolerance for various functional groups. acs.org The sulfonyl radical generated via EnT can participate in a variety of reactions, including hydrosulfonylation, providing access to a diverse range of sulfone-containing molecules. acs.orgacs.org
Table 2: Methods for Sulfonyl Radical Generation from Sulfonamides
| Method | Description | Key Features |
| Visible-Light-Induced Smiles–Truce Rearrangement | Generation of sulfonyl radicals from sulfonamide-derived imines using visible light to initiate an intramolecular aryl migration. acs.orgacs.org | Mild reaction conditions, metal-free options available. manchester.ac.ukacs.org |
| Energy Transfer Catalysis | Use of a photocatalyst to transfer energy to a sulfonamide precursor, inducing the formation of a sulfonyl radical. acs.org | Broad substrate scope, applicable to various alkenes. acs.org |
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular reactions of molecules like But-3-ene-1-sulfonamide are a key method for forming heterocyclic compounds. The presence of both a nucleophilic sulfonamide group and an electrophilic alkene allows for cyclization, typically under radical or transition-metal-catalyzed conditions.
Radical cyclizations of ene sulfonamides are a well-established method for forming cyclic imines. nih.gov Although many studies focus on more complex, pre-cyclized substrates, the fundamental mechanism is applicable to this compound. Such a reaction would typically proceed via the following steps:
Radical Initiation : A radical initiator, such as AIBN (azobisisobutyronitrile) with tributyltin hydride (Bu₃SnH), generates a radical elsewhere in the molecule or on a tethered precursor group. nih.gov
Intramolecular Addition : The generated radical adds to the terminal carbon of the butenyl group's double bond. For this compound, this would likely proceed via a 5-exo cyclization, which is generally kinetically favored, to form a five-membered ring containing a nitrogen atom. This creates an α-sulfonamidoyl radical intermediate. nih.gov
β-Fragmentation : The resulting α-sulfonamidoyl radical can undergo a characteristic β-fragmentation, ejecting a sulfonyl radical (•SO₂R). nih.gov This step is a key feature of ene sulfonamide radical cyclizations and results in the formation of a stable cyclic imine rather than a sulfonamide-containing ring. nih.govresearchgate.net
This type of tin hydride-mediated radical cyclization is a general reaction that can provide fused or spirocyclic imines in good yields from appropriately substituted ene sulfonamides. nih.gov The reaction can proceed in 5-exo, 6-exo, or 7-exo modes depending on the structure of the precursor. nih.govresearchgate.net
Alternative pathways for ring-formation include transition-metal-catalyzed reactions. For instance, cobalt-catalyzed cycloisomerization has been used for unsaturated N-acyl sulfonamides to produce N-sulfonyl lactams and imidates. acs.org Electrochemical methods have also been developed for the electrooxidative radical cascade cyclization of 1,6-enynes to create medium-sized sulfonamide-containing rings. rsc.org These advanced methods highlight the versatility of the sulfonamide group in complex ring-forming reactions.
Table 1: Potential Intramolecular Cyclization Pathways for an Ene Sulfonamide Precursor
| Reaction Type | Key Reagents/Conditions | Primary Intermediate | Typical Product Class | Governing Principle |
|---|---|---|---|---|
| Radical Cyclization | Bu₃SnH, AIBN | α-Sulfonamidoyl radical | Cyclic Imine (via β-fragmentation) | Kinetic control (e.g., 5-exo favored) |
| Co-Catalyzed Cycloisomerization | Co(salen) catalyst, t-BuOOH | Organocobalt species | N-Sulfonyl Imidate / Lactam | Catalyst-substrate interaction |
| Electrochemical Cascade | Electrolysis, undivided cell | Sulfonyl Radical | Fused/Bridged Sulfonamides | Electrochemical potential |
Computational and Theoretical Mechanistic Studies
Computational chemistry provides powerful tools for elucidating the complex mechanisms, transition states, and electronic factors governing the reactivity of molecules like this compound.
Density Functional Theory (DFT) is a computational method used extensively to investigate the reaction mechanisms of sulfonamide-containing molecules. nih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire energy profile of a proposed reaction pathway. nih.gov
For the intramolecular cyclization of this compound, DFT calculations could be employed to:
Compare different pathways : For example, the energy profiles for a radical-mediated versus a metal-catalyzed cyclization could be calculated to predict which is more favorable.
Determine regioselectivity : DFT can calculate the activation barriers for competing cyclization modes, such as 5-exo versus 6-endo ring formation, to rationalize experimentally observed product distributions.
Elucidate reaction steps : In a multi-step reaction like the amino-sulfonylation of an alkene, DFT can clarify the energetics of each step, including the initial homolysis of the N–S bond, radical addition to the alkene, and subsequent radical coupling. nih.govrsc.org
Calculations are typically performed using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/def2TZVPP) to provide accurate geometric and energetic information. nih.govmkjc.inresearchgate.net
Table 2: Hypothetical DFT Energy Profile for a 5-Exo Radical Cyclization
| Species | Description | Relative Free Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactant + Initiator | Initial state | 0.0 |
| TS1 | Transition state for radical addition | +15.2 |
| Intermediate | Cyclized α-sulfonamidoyl radical | -5.8 |
| TS2 | Transition state for β-fragmentation | +8.5 |
| Product | Cyclic imine + Sulfonyl radical | -20.1 |
A critical component of DFT studies is the location and analysis of transition state (TS) structures. A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the precise geometry of the atoms as bonds are broken and formed. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the reaction rate.
In the context of this compound cyclization, TS analysis would be crucial for understanding:
Reaction Feasibility : A high energy barrier indicates a slow or non-spontaneous reaction, while a low barrier suggests a facile process. For instance, the homolytic fission of the N-S bond in some sulfonamides has a calculated free energy barrier of only 6.7 kcal/mol, indicating it occurs readily. nih.gov
Stereo- and Regioselectivity : By comparing the energy barriers of different possible transition states (e.g., leading to different stereoisomers or constitutional isomers), chemists can predict the major product of a reaction.
The geometry of the transition state provides insight into the mechanism. For example, in a radical addition, the length of the newly forming C-C bond and the distance of the approaching radical in the TS structure can confirm an early or late transition state. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netresearchgate.net It provides a detailed picture of charge distribution, orbital interactions, and hyperconjugation, which are fundamental to understanding molecular stability and reactivity. mkjc.in
For this compound, NBO analysis could reveal:
Charge Distribution : It can calculate the natural charges on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) sites. This would confirm the electrophilic nature of the alkene carbons and the nucleophilic character of the sulfonamide nitrogen.
Table 3: Representative NBO Analysis Results for a Sulfonamide Moiety
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N | σ* S-O1 | n → σ | 5.2 |
| LP(2) O1 | σ S-N | n → σ | 12.8 |
| LP(2) O2 | σ S-C | n → σ | 10.5 |
| σ C=C | π C=C | σ → π* | 1.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com
Large HOMO-LUMO Gap : A molecule with a large energy gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Small HOMO-LUMO Gap : A small energy gap indicates that the molecule is more polarizable and more reactive. It is more willing to both donate and accept electrons. irjweb.com
For this compound, the HOMO is likely localized on the C=C double bond (the site of highest electron density), while the LUMO may be associated with the antibonding orbitals of the sulfonyl group. The size of this gap, which can be calculated using DFT, helps predict its susceptibility to electrophilic or nucleophilic attack. schrodinger.comresearchgate.net A smaller gap would correlate with higher reactivity toward reagents like radicals or ozone. researchgate.net
Table 4: Frontier Molecular Orbital Energies for a Model Ene Sulfonamide
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -7.25 | Energy of the highest energy electrons; relates to electron-donating ability. |
| E(LUMO) | -1.50 | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.75 | Indicates high kinetic stability and relatively low chemical reactivity. |
Applications of But 3 Ene 1 Sulfonamide in Organic Synthesis
As a Versatile Building Block and Molecular Scaffold
But-3-ene-1-sulfonamide serves as a valuable building block in organic synthesis due to the presence of two distinct reactive sites: the terminal double bond and the sulfonamide group. This dual functionality allows for sequential or orthogonal chemical modifications, making it an adaptable scaffold for constructing diverse molecular architectures. The sulfonamide motif itself is a key pharmacophore found in numerous therapeutic agents, and its incorporation into molecular design is of significant interest in medicinal chemistry. nih.govresearchgate.net
The vinylsulfonamide portion of the molecule can participate in a range of reactions, including cycloadditions and Michael additions, while the sulfonamide nitrogen can be readily functionalized. This versatility allows for the introduction of various substituents and the construction of complex heterocyclic systems. The ability to act as both a nucleophile and an electrophile under different conditions further enhances its utility as a flexible starting material for the synthesis of a wide array of organic compounds.
Functionalization and Derivatization Strategies
The strategic functionalization of this compound is key to its application in the synthesis of more complex molecules. The presence of the sulfonamide group and the terminal alkene allows for a variety of derivatization approaches.
The nitrogen atom of the sulfonamide group in this compound can be readily functionalized through N-alkylation, acylation, and arylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, and for introducing further points of diversity.
N-Alkylation: The alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. organic-chemistry.org For instance, manganese-catalyzed N-alkylation using alcohols as alkylating agents provides an efficient and environmentally benign method. organic-chemistry.org While specific examples with this compound are not extensively documented, the general reactivity of sulfonamides suggests its applicability. A related derivative, N-(But-3-en-1-yl)-4-methyl-N-(2-oxo-2-(pyrrolidine-1-yl)ethyl) benzenesulfonamide, has been synthesized, demonstrating the feasibility of attaching complex alkyl groups to a butenylsulfonamide scaffold. whiterose.ac.uk
| Alkylating Agent | Catalyst/Base | Product | Yield (%) | Reference |
| Benzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | N-benzyl-p-toluenesulfonamide | 86 | organic-chemistry.org |
| Various alcohols | MnO₂ / Solvent-free | N-alkyl sulfonamides | Good to excellent | organic-chemistry.org |
| Trichloroacetimidates | Thermal (refluxing toluene) | N-alkyl sulfonamides | Good to excellent | nih.gov |
N-Acylation: N-acylation of sulfonamides is a common transformation that can be accomplished using acyl chlorides, anhydrides, or carboxylic acids with activating agents. This reaction introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The resulting N-acylsulfonamides are important motifs in medicinal chemistry. acs.org
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably with palladium or copper catalysts. organic-chemistry.orgorganic-chemistry.org These N-arylated sulfonamides are prevalent in pharmacologically active compounds. The reaction conditions can be tailored to accommodate a wide range of aryl halides and sulfonamides.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Aryl bromides/iodides | Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene/H₂O | N-aryl sulfinamides | High | organic-chemistry.org |
| Aryl bromides/iodides | Pd catalyst / BINAP | Base | Toluene | N-aryl sulfoximines | High | organic-chemistry.org |
The sulfonamide group can act as a directing group in C-H functionalization reactions, enabling the selective introduction of functional groups at positions that would otherwise be unreactive. researchgate.netnih.gov This strategy provides a powerful tool for the late-stage modification of complex molecules. While specific studies on this compound are limited, the principles of sulfonamide-directed C-H activation can be applied. For instance, in aryl sulfonamides, the sulfonamide group can direct ortho-C-H olefination, arylation, and alkylation. researchgate.net In the context of this compound, this directing ability could potentially be exploited for functionalization of the aliphatic chain, although this remains an area for further investigation.
Sulfonylureas are an important class of compounds with applications in medicine, particularly as antidiabetic agents. researchgate.net They are typically synthesized by the reaction of a sulfonamide with an isocyanate. researchgate.net this compound can serve as the sulfonamide component in this reaction, providing a route to sulfonylureas containing a reactive butenyl group. This terminal alkene can then be used for further chemical modifications, allowing for the synthesis of a library of diverse sulfonylurea derivatives. The reaction generally proceeds in the presence of a base to deprotonate the sulfonamide, which then acts as a nucleophile towards the isocyanate.
Role in Click Chemistry (e.g., SuFEx Chemistry)
The vinylsulfonamide moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful set of reactions for the rapid and reliable construction of covalent linkages. nih.govresearchgate.netjk-sci.com While this compound itself is not a sulfonyl fluoride, its precursor, but-3-ene-1-sulfonyl fluoride, would be a valuable SuFEx hub. The terminal alkene provides a site for further functionalization, for example, through thiol-ene reactions, after the SuFEx coupling. The principles of SuFEx chemistry suggest that related vinyl sulfonyl compounds are excellent electrophilic partners for a variety of nucleophiles, including amines and phenols, leading to the formation of stable sulfonamide and sulfonate linkages, respectively. nih.gov
Synthesis of Complex Organic Molecules
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of complex organic molecules, including various heterocyclic compounds. nih.gov The sulfonamide group can be incorporated into ring systems, and the butenyl side chain can be elaborated through various synthetic transformations. For instance, the double bond can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce new functional groups and build molecular complexity. The ability to perform orthogonal functionalization on the alkene and the sulfonamide nitrogen allows for a stepwise and controlled construction of intricate molecular frameworks. Although its application in the total synthesis of natural products has not been extensively reported, its potential as a versatile building block suggests it could be a valuable tool in this area. nih.govresearchgate.netmonash.edu
This compound in Polymer Synthesis
The vinyl group of this compound makes it a suitable monomer for vinyl polymerization, leading to polymers with pendant sulfonamide groups. These polymers can be designed for various applications by leveraging the properties of the sulfonamide moiety and the potential for post-polymerization modification of the polymer backbone.
Ring-opening polymerization (ROP) is a method used for the polymerization of cyclic monomers. ucl.ac.ukucl.ac.uk this compound, being a linear molecule with a terminal vinyl group, is not a substrate for direct ring-opening polymerization. Instead, it is expected to undergo vinyl-type polymerization, such as free-radical polymerization, to produce a polymer with a carbon-carbon backbone and pendant sulfonamide groups. researchgate.netresearchgate.net While some sulfonamide-containing cyclic monomers, like N-sulfonylaziridines, do undergo ROP, this compound does not fall into this category. ucl.ac.uk
Assuming this compound is first polymerized through its vinyl group, the resulting polymer would possess a polyethylene (B3416737) backbone with pendant -(CH2)2-SO2NH2 groups. While the sulfonamide group itself can be a site for modification, a more versatile strategy involves the copolymerization of this compound with other vinyl monomers to introduce specific functionalities for post-polymerization modification.
If a polymer were synthesized containing pendant butenyl groups, for example, through the polymerization of a related monomer, these groups would be excellent handles for post-polymerization modification via thiol-ene reactions. The thiol-ene reaction is a "click" chemistry process that allows for the efficient and selective addition of thiols to alkenes, often initiated by UV light or a radical initiator. rsc.orgkhanacademy.org This strategy would enable the introduction of a wide array of functional groups onto the polymer backbone, tailoring the polymer's properties for specific applications.
Development of Functionalized Polymers
The unique bifunctional nature of this compound, which contains both a polymerizable alkene group and a functional primary sulfonamide group, presents significant potential in the development of advanced functionalized polymers. While its direct use as a primary monomer in large-scale polymer production is not extensively documented, its structure is ideally suited for incorporation into polymeric materials through two primary strategies: as a monomer in copolymerization reactions and as a reactive agent for the post-polymerization modification of existing polymer backbones. These methods allow for the precise introduction of sulfonamide moieties, which can impart desirable properties such as improved hydrophilicity, altered surface energy, and potential for bio-hybrid material development.
The primary utility of this compound in polymer science is realized through "click" chemistry, particularly the thiol-ene reaction. This highly efficient and versatile reaction allows for the covalent attachment of the molecule onto polymers that have been pre-functionalized with thiol groups. researchgate.netillinois.edu The reaction proceeds via a free-radical chain mechanism, often initiated by UV light, where a sulfenyl radical adds across the terminal double bond of the this compound molecule. illinois.edu This "grafting to" approach is advantageous because it allows for the use of well-characterized base polymers, and the modification can be carried out under mild conditions, preserving the integrity of the polymer backbone. mdpi.comnih.gov
This method enables the creation of polymer surfaces and bulk materials with tailored properties. For instance, grafting this compound onto hydrophobic polymer backbones, such as polysulfones or poly(ester amides), can significantly modify their surface properties, creating materials with enhanced hydrophilicity and potentially improved biocompatibility. osti.govrsc.org
The introduction of the sulfonamide group can influence key physical properties of the resulting polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of pendant groups affects chain mobility and intermolecular interactions. Research on analogous systems, such as poly(ester amides) functionalized via thiol-ene chemistry, has demonstrated that the nature of the grafted side chain has a profound impact on the polymer's thermal properties. While polar side chains containing hydroxyl or carboxylic acid groups can increase Tg through hydrogen bonding, the introduction of the sulfonamide group is also expected to influence chain packing and polarity. rsc.org
Below is an interactive table illustrating how thiol-ene modification affects the glass transition temperature (Tg) of a parent polymer, based on data from analogous poly(ester amide) systems.
| Polymer | Pendant Functional Group | Glass Transition Temperature (Tg) | Change from Parent Polymer |
| Parent PEA | Vinylidene | 117 °C | N/A |
| PEA-1A | -CH₂-CH₂-S-(CH₂)₁₁-CH₃ | 104 °C | -13 °C |
| PEA-1B | -CH₂-CH₂-S-CH₂-CH₂-Ph | 115 °C | -2 °C |
| PEA-1C | -CH₂-CH₂-S-CH₂-CH₂-OH | 141 °C | +24 °C |
| PEA-1D | -CH₂-CH₂-S-CH₂-COOH | 152 °C | +35 °C |
| Data derived from analogous systems to illustrate the potential impact of functionalization. PEA = Poly(ester amide). rsc.org |
Furthermore, this compound can serve as a comonomer in radical polymerization reactions. By copolymerizing it with other vinyl monomers (e.g., styrene, acrylates), the sulfonamide functionality can be incorporated directly into the polymer backbone as a pendant group. This approach allows for control over the density of functionalization by adjusting the monomer feed ratio. The resulting copolymers possess a versatile secondary amine functionality within the sulfonamide group, which can be used as a handle for further post-polymerization modifications, such as aza-Michael additions, to introduce additional functionalities and create complex polymer architectures. researchgate.net
The research findings on related vinylphenyl sulfonamides show that polymers with this functionality can be readily synthesized and subsequently modified. researchgate.net This suggests a viable pathway for utilizing this compound to create novel polymers with reactive handles for further chemical transformations.
The following table summarizes the characteristics of polymers synthesized from related aromatic sulfonamide monomers, highlighting the typical molecular weights and dispersity achieved through free radical polymerization.
| Monomer | Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Dispersity (Đ) |
| N-(4-vinylphenyl)benzenesulfonamide | P1 | 2300 | 1.15 |
| N-(4-vinylphenyl)-4-methoxybenzenesulfonamide | P2 | 3200 | 1.47 |
| 4-cyano-N-(4-vinylphenyl)benzenesulfonamide | P3 | 2500 | 1.22 |
| Data from analogous N-(4-vinylphenyl)sulfonamide systems. researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization in But 3 Ene 1 Sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of But-3-ene-1-sulfonamide, providing detailed information about the carbon-hydrogen framework. hyphadiscovery.com Both ¹H and ¹³C NMR spectra offer insights into the electronic environment of each atom, allowing for a complete assignment of the molecular structure. rsc.orgnih.gov
In ¹H NMR spectroscopy, the chemical shifts (δ) are indicative of the local electronic environment of the protons. For this compound, the spectrum is expected to show distinct signals for the vinyl protons (=CH₂ and -CH=), the protons on the carbon adjacent to the double bond (allylic), and the protons on the carbon directly attached to the electron-withdrawing sulfonamide group. The protons of the terminal vinyl group typically appear in the downfield region around 4.5–6.5 ppm. libretexts.org The sulfonamide (SO₂NH₂) protons can present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. compoundchem.comoregonstate.edu The carbon atoms of the C=C double bond are expected to resonate in the alkene region of the spectrum (typically 115–140 ppm). libretexts.orgdocbrown.info The carbon atom bonded to the sulfonamide group will be shifted downfield due to the deshielding effect of the electronegative sulfur and oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical chemical shift ranges for analogous functional groups.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-CH₂-SO₂) | ~3.2 - 3.4 | ~50 - 55 |
| C2 (-CH₂-) | ~2.4 - 2.6 | ~30 - 35 |
| C3 (-CH=) | ~5.7 - 5.9 | ~135 - 140 |
| C4 (=CH₂) | ~5.0 - 5.2 | ~115 - 120 |
| -SO₂NH₂ | Variable (e.g., ~4.0 - 5.0) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each functional group has a characteristic absorption frequency range. libretexts.orglibretexts.org
The IR spectrum of this compound is expected to display several characteristic bands:
N-H Stretching: The sulfonamide group (R-SO₂NH₂) typically shows two distinct absorption bands in the range of 3300–3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ripublication.comresearchgate.net
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and characteristic absorption bands. The asymmetric stretching vibration appears in the 1310–1350 cm⁻¹ region, while the symmetric stretching is observed around 1140–1160 cm⁻¹. rsc.org
C=C Stretching: The alkene double bond shows a stretching absorption band in the region of 1640–1680 cm⁻¹. docbrown.info
=C-H Stretching: The stretching vibrations of the sp²-hybridized C-H bonds of the vinyl group are typically found just above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹). docbrown.info
S-N Stretching: The stretch for the sulfur-nitrogen bond can be observed in the 895-915 cm⁻¹ range. rsc.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonamide (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Alkene (=C-H) | Stretch | 3010 - 3095 |
| Alkane (C-H) | Stretch | 2860 - 2975 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1310 - 1350 |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 |
| Sulfonamide (S-N) | Stretch | 895 - 915 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemguide.co.uk The molecule is first ionized, often forming a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. The molecular formula of this compound is C₄H₉NO₂S, corresponding to a monoisotopic mass of approximately 135.04 Da. uni.lu
Under the high-energy conditions of techniques like electron impact (EI) ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides valuable clues about the molecule's structure. libretexts.org
Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.net For this compound, expected fragmentation could include:
Loss of the amino group (-NH₂) or the entire sulfonylamine group (-SO₂NH₂).
Cleavage of the C-S bond, resulting in ions corresponding to the butenyl fragment [C₄H₇]⁺ (m/z 55) and the [SO₂NH₂]⁺ fragment.
Fragmentation of the butenyl chain itself, leading to smaller hydrocarbon fragments. docbrown.info
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Possible Ion Fragment | Interpretation |
| 135 | [C₄H₉NO₂S]⁺ | Molecular Ion (M⁺) |
| 119 | [C₄H₉SO₂]⁺ | Loss of -NH |
| 56 | [C₄H₈]⁺ | Loss of -SO₂NH radical |
| 55 | [C₄H₇]⁺ | Cleavage of C-S bond (butenyl cation) |
| 41 | [C₃H₅]⁺ | Loss of a methyl group from the butenyl fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique involves directing X-rays onto a single crystal of this compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. mdpi.com
For sulfonamides, crystallographic studies provide critical information on:
Conformation: The geometry around the sulfur atom is typically tetrahedral. X-ray analysis can reveal the specific torsion angles of the butenyl chain and the orientation of the sulfonamide group. kcl.ac.uk
Intermolecular Interactions: Sulfonamides are known to form strong intermolecular hydrogen bonds via the N-H donor and S=O acceptor sites. researchgate.net These interactions, such as N-H···O=S hydrogen bonds, dictate the crystal packing arrangement, often leading to the formation of dimers or extended chain motifs. researchgate.netresearchgate.net
Crystal System: The analysis determines the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell. nih.govmdpi.com
Table 4: Representative Crystallographic Parameters for Sulfonamide Compounds (Note: Specific data for this compound is not available; this table presents typical values found in related sulfonamide structures.)
| Parameter | Description | Typical Value/Type |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁/c, C2/c |
| Bond Length (S=O) | The distance between sulfur and oxygen atoms. | 1.42 - 1.45 Å |
| Bond Length (S-N) | The distance between sulfur and nitrogen atoms. | 1.60 - 1.65 Å |
| Bond Angle (O=S=O) | The angle between the two oxygen atoms and the sulfur. | 118° - 122° |
| Hydrogen Bonding | Key intermolecular interaction. | N-H···O=S |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure and the presence of chromophores (light-absorbing groups) within the molecule. uomustansiriyah.edu.iq
In this compound, two main types of electronic transitions are expected:
π → π* Transition: The carbon-carbon double bond (C=C) in the butenyl group acts as a chromophore. It can absorb UV radiation to promote a π-bonding electron to a π*-antibonding orbital. uzh.ch This type of transition is typically strong and occurs in the far-UV region.
n → σ* Transition: The sulfonamide group contains non-bonding electrons (lone pairs) on the nitrogen and oxygen atoms. These electrons can be excited to a σ*-antibonding orbital. shu.ac.uk These transitions are generally of lower intensity and occur at shorter wavelengths, often below 200 nm. uomustansiriyah.edu.iq
The presence of the sulfonamide group as an auxochrome (a group that modifies the absorption of a chromophore) is unlikely to cause a significant shift of the π → π* transition into the near-UV or visible range. Therefore, this compound is expected to be transparent (colorless) in the visible region of the spectrum.
Table 5: Expected Electronic Transitions for this compound
| Chromophore/Group | Type of Transition | Expected Absorption Maximum (λ_max) |
| C=C (Alkene) | π → π | < 200 nm |
| -SO₂NH₂ (Sulfonamide) | n → σ | < 200 nm |
Computational and Theoretical Chemistry Studies of But 3 Ene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and semi-empirical methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including sulfonamides. nih.govresearchgate.net DFT calculations can be used to determine the optimized molecular geometry of But-3-ene-1-sulfonamide, predicting key structural parameters.
The process involves finding the lowest energy conformation of the molecule by minimizing the forces on each atom. For this compound, this would reveal critical bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For instance, DFT can elucidate the geometry around the sulfur atom, the orientation of the sulfonamide group (-SO₂NH₂) relative to the butene chain, and the rotational barriers of the molecule. kcl.ac.uk The electronic properties, such as charge distribution and dipole moment, are also obtained, providing a map of the electron density across the molecule.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table presents illustrative data typical for a simple sulfonamide, as would be obtained from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | S-O | 1.44 |
| S-N | 1.65 | |
| S-C | 1.78 | |
| C=C | 1.34 | |
| **Bond Angles (°) ** | O-S-O | 120.5 |
| O-S-N | 107.0 | |
| O-S-C | 108.0 | |
| C-S-N | 106.5 | |
| Dihedral Angle (°) | C-C-S-N | ~60 |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For sulfonamide-containing molecules, the B3LYP functional combined with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) has been shown to provide reliable results for geometry and electronic properties. nih.govscientific.netsci-hub.se The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of the sulfonyl group, which contains polar bonds and lone pairs. researchgate.net For more precise energy calculations or studies involving weak interactions, higher levels of theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods might be employed, though at a significantly higher computational cost. kcl.ac.uk
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscientific.net
A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich C=C double bond or the nitrogen atom of the sulfonamide group, making these sites susceptible to electrophilic attack. The LUMO would likely be centered around the electron-deficient sulfonyl group, indicating its susceptibility to nucleophilic attack. Analysis of these orbitals helps predict the regioselectivity of reactions involving the molecule. kfupm.edu.sa
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides example values based on typical DFT calculations for related molecules.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 6.7 |
Molecular Dynamics Simulations (if applicable based on broader sulfonamide research)
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. peerj.comyoutube.com
For sulfonamides, MD simulations are frequently used to understand how they bind to enzyme active sites. peerj.comnih.govnih.gov If this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its entry into the binding pocket, the stability of its interactions with key amino acid residues, and the conformational changes in both the ligand and the protein. nih.gov These simulations provide insights into the dynamic nature of the binding process and can be used to calculate binding free energies, which are crucial for predicting the potency of a drug candidate.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov
In the context of sulfonamides, QSAR models have been extensively developed to predict activities such as antibacterial, anticancer, and antidiabetic effects. nih.govjbclinpharm.orgmedwinpublishers.com These models are built using a set of "descriptors"—numerical values that represent different aspects of a molecule's structure (e.g., topological, electronic, steric). To perform a QSAR study that includes this compound, one would first synthesize a library of related derivatives with varying substituents. The biological activity of each compound would be measured experimentally. Then, computational software would be used to calculate a wide range of molecular descriptors for each derivative. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation linking the descriptors to the observed activity. nih.gov Such a model could predict the activity of new, unsynthesized sulfonamides and guide the design of more potent compounds.
Solvation Effects in Computational Modeling
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these solvation effects using either explicit or implicit methods.
In explicit solvation models, individual solvent molecules (e.g., water) are included in the simulation box along with the solute, which is computationally intensive but provides a detailed picture of solute-solvent interactions. This approach is common in MD simulations. peerj.com
In implicit solvation models, the solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT calculations to provide a more accurate prediction of molecular properties in solution compared to gas-phase calculations. researchgate.net For this compound, modeling solvation effects would be essential for accurately predicting properties like its conformational preference in water, its pKa value, and its solubility. sdu.dk
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for But-3-ene-1-sulfonamide
Traditional synthesis of primary sulfonamides often relies on the reaction of sulfonyl chlorides with ammonia (B1221849), a method that can lack functional group tolerance. Future research should focus on developing more sophisticated and milder synthetic routes to this compound and its derivatives.
Modern synthetic strategies that avoid harsh reagents are of particular interest. For instance, methods utilizing photosensitized nickel catalysis could enable the C-N bond formation between aryl halides and sulfonamides under mild conditions, a strategy that could be adapted for alkyl sulfonamides. princeton.edu Another promising avenue is the synergistic use of photoredox and copper catalysis, which allows for the synthesis of sulfonamides from various starting materials, including a sulfur dioxide source and amines, at room temperature. acs.org Such approaches could offer a more direct and efficient synthesis of this compound from precursor building blocks.
Furthermore, methodologies developed specifically for vinyl sulfonamides could be adapted. One novel approach uses an α-selenoether as a protecting group, which can be eliminated under mild oxidative conditions to generate the terminal vinyl sulfonamide. semanticscholar.orgrsc.orgnih.gov Adapting this strategy could provide a high-purity route to this compound, avoiding the need for extensive chromatographic purification of a reactive final product. nih.gov Late-stage functionalization techniques, where a precursor sulfonamide is converted into a reactive intermediate like an N-sulfonylimine, also offer a powerful way to generate derivatives. nih.gov These intermediates can then react with a variety of partners, providing modular access to a library of analogs. nih.gov
Table 8.1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Precursors | Key Advantages | Representative Research Area |
|---|---|---|---|
| Classical Synthesis | But-3-ene-1-sulfonyl chloride, Ammonia | Well-established, straightforward | Traditional Sulfonamide Synthesis |
| Photoredox/Nickel Dual Catalysis | Butenyl halide, Sulfonamide source | Broad substrate scope, mild conditions | Modern C-N Cross-Coupling princeton.edu |
| Photoredox/Copper Catalysis | Butenyl radical precursor, SO₂ source, Ammonia | Use of simple feedstocks, room temperature | Direct Aminosulfonylation acs.org |
| α-Selenoether Elimination | Protected butenyl selenoether sulfonamide | Mild deprotection, high purity product | Covalent Warhead Synthesis rsc.orgnih.gov |
| Late-Stage Functionalization | Pre-formed sulfonamide, activating agent | Modular, suitable for library synthesis | Photocatalytic Radical Chemistry nih.gov |
Exploration of this compound in Catalyst Design and Organocatalysis
The sulfonamide moiety is a powerful functional group in organocatalysis, primarily due to its strong hydrogen-bonding capabilities. The acidic proton on the sulfonamide nitrogen can act as a hydrogen-bond donor to activate electrophiles in various asymmetric reactions. Bifunctional sulfonamide organocatalysts have proven to be reliable and effective in this regard. researchgate.net
Future work could explore this compound as a component in novel bifunctional organocatalysts. For example, it could be incorporated into scaffolds similar to proline sulfonamides or squaramide-sulfonamides, which have been successfully used in asymmetric aldol (B89426) reactions. nih.govacs.org In such catalysts, the sulfonamide group of the this compound moiety would serve to activate the substrate, while a separate basic site on the catalyst activates the nucleophile. The butenyl group could also serve as a structural element to tune the steric environment of the catalytic pocket.
Beyond organocatalysis, the terminal alkene and the sulfonamide group offer two distinct points for coordination, suggesting potential applications in transition metal catalysis. The sulfonamide nitrogen can act as a ligand for various metals, and sulfonamide-based ligands have been developed for chromium-mediated asymmetric allylations. nih.gov The butenyl group's double bond could coordinate with metals like palladium or rhodium. Therefore, this compound could serve as a precursor for novel bidentate or monodentate ligands, where the electronic and steric properties can be tuned for specific catalytic transformations.
Table 8.2: Potential Catalytic Roles of the this compound Scaffold
| Catalysis Type | Role of this compound | Key Functional Group(s) | Potential Applications |
|---|---|---|---|
| Organocatalysis | Hydrogen-bond donor catalyst | Sulfonamide N-H | Asymmetric Aldol, Mannich, and Michael reactions nih.govacs.org |
| Organocatalysis | Chiral Brønsted acid | Sulfonamide N-H | Enantioselective protonation, cyclizations |
| Transition Metal Catalysis | Chiral ligand precursor | Sulfonamide N, Butenyl C=C | Asymmetric hydrogenation, cross-coupling, allylation nih.gov |
| Transition Metal Catalysis | Directing group | Sulfonamide N/O | C-H functionalization of the butenyl chain |
This compound in Materials Science and Polymer Chemistry
The presence of a terminal double bond makes this compound an attractive monomer for polymer synthesis. This opens avenues for creating novel functional polymers with unique properties imparted by the sulfonamide group.
One of the most promising areas is the development of pH-responsive materials. Polymers containing primary sulfonamide groups exhibit significant changes in solubility in response to pH shifts, as the sulfonamide proton can be removed under basic conditions, rendering the polymer chain soluble in aqueous media. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymer architectures, and it has been successfully applied to create block copolymers with primary benzene (B151609) sulfonamide groups. rsc.org Applying RAFT to this compound could yield a new class of pH-responsive block copolymers for applications in drug delivery, sensors, or smart coatings.
Another key area is the use of this compound in thiol-Michael addition polymerizations. Vinyl sulfonamides are effective Michael acceptors that react efficiently with multifunctional thiols to form crosslinked polymer networks. nih.govrsc.org These ester-free networks are often more resistant to hydrolysis than conventional acrylate- or methacrylate-based materials, making them suitable for applications like dental composites or hydrogels. nih.gov The resulting polymers would feature a stable thioether bond and a pendant sulfonamide group that could be further functionalized post-polymerization. rsc.org
Table 8.3: Prospective Polymer Architectures and Applications
| Polymerization Method | Resulting Polymer Type | Key Property | Potential Application Area |
|---|---|---|---|
| RAFT Polymerization | Homopolymers, Diblock Copolymers | pH-Responsiveness, controlled architecture rsc.org | Smart hydrogels, drug delivery vectors, nanocarriers |
| Thiol-Michael Addition | Crosslinked Thermosets | Hydrolytic stability, tunable mechanics nih.gov | Dental resins, biomedical adhesives, coatings |
| Free Radical Polymerization | Functional Homopolymers | Reactive backbone | Intermediate for post-polymerization modification rsc.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Poly(alkenamer)s with sulfonamide side-chains | High molecular weight, controlled tacticity | Specialty elastomers, membranes |
Advanced Biological and Pharmacological Profiling of this compound Analogs
The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents. eurekaselect.combenthamdirect.comsysrevpharm.org While the biological profile of this compound itself is unknown, its structure provides a versatile template for generating novel analogs for pharmacological screening.
A primary research direction would involve using the butenyl group as a handle for chemical diversification. A library of analogs could be created through reactions at the double bond, such as epoxidation, dihydroxylation, or Heck coupling, to introduce new functional groups and explore structure-activity relationships (SAR).
Furthermore, vinyl sulfonamides and related Michael acceptors have been developed as covalent inhibitors or "warheads" that irreversibly bind to nucleophilic amino acid residues, such as cysteine or lysine (B10760008), in target proteins. nih.govresearchgate.netnih.gov The electrophilic nature of the double bond in this compound, conjugated to the electron-withdrawing sulfonamide group, suggests its potential use in designing targeted covalent inhibitors. Analogs could be synthesized and screened for their ability to modify specific proteins involved in disease pathways. Such covalent fragments could be identified through tethering methodologies against target proteins. nih.gov
Future studies should involve the synthesis of a diverse library of this compound analogs and their systematic profiling against key biological targets known to be modulated by sulfonamides, such as carbonic anhydrase, dihydropteroate (B1496061) synthase (the target of sulfa drugs), and various protein kinases. tandfonline.com
Table 8.4: Proposed Analogs and Potential Biological Targets
| Analog Class | Synthetic Strategy | Potential Biological Target | Therapeutic Area |
|---|---|---|---|
| Covalent Modifiers | Use as a Michael acceptor | Cysteine proteases, kinases with active site cysteines | Oncology, Virology researchgate.netnih.gov |
| Substituted Alkanes | Dihydroxylation, hydrogenation of the alkene | Carbonic Anhydrases, Dihydropteroate Synthase | Glaucoma, Antibacterial sysrevpharm.orgtandfonline.com |
| Heterocyclic Adducts | Cycloaddition reactions (e.g., Diels-Alder) | Protein-protein interaction surfaces | Various |
| Functionalized Amines | Hydroamination of the alkene | G-protein coupled receptors (GPCRs) | CNS disorders |
Integration of Computational and Experimental Approaches for Rational Design
To accelerate the exploration of this compound, a tight integration of computational and experimental methods is essential. In silico techniques can provide valuable insights to guide synthetic efforts, catalyst design, and pharmacological profiling, thereby saving time and resources.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. researchgate.netnih.govnih.gov Such studies can help predict the outcomes of proposed synthetic reactions, understand reaction mechanisms, and rationalize the behavior of catalysts derived from this scaffold. mdpi.com For instance, DFT can elucidate the transition states in organocatalytic cycles, helping to refine catalyst design for higher efficiency and enantioselectivity.
In the realm of drug discovery, molecular docking is a powerful tool for predicting how this compound analogs might bind to the active sites of biological targets. nih.govnih.govrsc.org By docking a virtual library of analogs into the crystal structures of enzymes like carbonic anhydrase or bacterial dihydropteroate synthase, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govrsc.org This rational design approach, complemented by experimental validation, can significantly streamline the discovery of new bioactive molecules. researchgate.net
Table 8.5: Application of Computational Methods to Future Research
| Research Area | Computational Technique | Objective |
|---|---|---|
| Synthetic Methodologies | Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict regioselectivity, calculate activation energies. nih.gov |
| Catalyst Design | DFT, Molecular Mechanics (MM) | Analyze catalyst-substrate interactions, predict stereochemical outcomes, design novel ligand scaffolds. mdpi.com |
| Materials Science | Molecular Dynamics (MD) Simulations | Predict polymer chain conformation, glass transition temperatures, and interactions with solvents. |
| Pharmacological Profiling | Molecular Docking, QSAR | Predict binding modes and affinities to protein targets, identify key pharmacophoric features. nih.govrsc.org |
| Pharmacological Profiling | ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. acs.org |
Q & A
Basic Research Questions
Q. What analytical techniques are essential for verifying the purity and structural identity of But-3-ene-1-sulfonamide in synthetic workflows?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm molecular mass and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to validate the sulfonamide group and alkene geometry. Purity can be assessed via reverse-phase HPLC with UV detection, using a C18 column and acetonitrile/water gradient elution. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. How can density functional theory (DFT) guide the prediction of this compound's electronic properties and reactivity?
- Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets such as 6-31G(d,p) are recommended for sulfur and nitrogen atoms. Validate computational models against experimental data (e.g., X-ray crystallography or UV-Vis spectra) to refine accuracy .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions between predicted and observed reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted (SN2) and stepwise (radical or carbocation-mediated) mechanisms. Pair this with ab initio molecular dynamics (AIMD) simulations to model solvent effects and transition states. If discrepancies persist, re-evaluate the exchange-correlation functional used in DFT (e.g., compare B3LYP vs. M06-2X results) .
Q. How should researchers design dose-response studies to assess this compound's inhibitory effects on enzymatic targets?
- Methodological Answer : Implement a factorial design with varying concentrations of the compound, enzyme activity assays (e.g., fluorometric or colorimetric readouts), and positive/negative controls. Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Account for solvent interference (e.g., DMSO tolerance thresholds) and validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
Q. What systematic approaches optimize the synthetic yield of this compound derivatives under catalytic conditions?
- Methodological Answer : Apply design of experiments (DoE) to test variables such as catalyst loading, temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Characterize byproducts via LC-MS to diagnose competing pathways (e.g., elimination vs. sulfonation). Compare experimental yields with DFT-predicated activation energies for key steps .
Data Analysis & Contradiction Management
Q. How can researchers reconcile conflicting spectroscopic data for this compound in different solvent systems?
- Methodological Answer : Conduct solvent-dependent NMR studies to assess hydrogen bonding or aggregation effects. Use COSY and NOESY to confirm spatial correlations. Cross-validate with infrared (IR) spectroscopy to detect solvent-induced conformational changes. Computational solvation models (e.g., PCM or SMD) can predict solvent shifts for comparison .
Q. What statistical methods are robust for meta-analysis of this compound's bioactivity across heterogeneous datasets?
- Methodological Answer : Apply random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times). Use funnel plots and Egger’s test to assess publication bias. Stratify data by experimental methodology (e.g., in vitro vs. in vivo) and perform sensitivity analyses to identify confounding factors .
Experimental Design & Validation
Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, moisture control) and document all parameters (e.g., stirring rate, cooling/heating rates). Use high-throughput robotic platforms for parallel synthesis. Validate SAR trends with at least three independent replicates and orthogonal assays (e.g., thermal shift assays for target engagement) .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Implement quality control (QC) protocols, including Karl Fischer titration for moisture content, differential scanning calorimetry (DSC) for polymorph identification, and dynamic vapor sorption (DVS) for hygroscopicity. Use multivariate analysis (e.g., PCA) to correlate variability with synthetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
